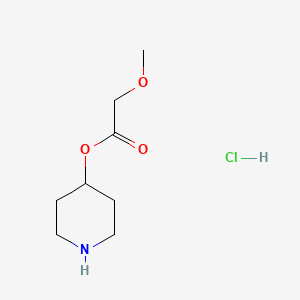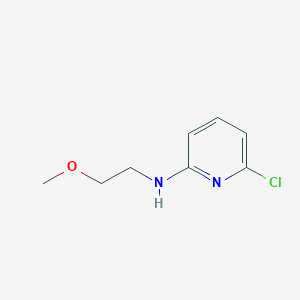
5-Amino-1-(2,2-difluoroéthyl)-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
The compound “5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one” is likely to be an organic compound containing a pyridinone ring, which is a six-membered aromatic ring with one oxygen atom and one nitrogen atom, and a 2,2-difluoroethyl group attached to the nitrogen atom. The presence of the amino group and the difluoroethyl group could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinone ring, with the amino and difluoroethyl groups attached at the 1 and 5 positions, respectively. The presence of the nitrogen and oxygen atoms in the ring, as well as the fluorine atoms in the difluoroethyl group, could result in interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could potentially increase its stability and lipophilicity, while the presence of the amino group could influence its acidity and basicity .Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Ce composé est un intermédiaire précieux dans la synthèse de diverses molécules pharmacologiquement actives. Son groupe difluoroéthyle peut améliorer la stabilité métabolique des candidats médicaments potentiels, ce qui en fait un composant crucial dans le développement de nouveaux médicaments. Par exemple, il peut être utilisé pour créer des inhibiteurs ciblant des enzymes ou des récepteurs spécifiques dans l’organisme, ce qui pourrait conduire à des traitements pour des maladies qui manquent actuellement de thérapies efficaces .
Produits chimiques agricoles
En agriculture, les dérivés de ce composé pourraient être explorés pour leur potentiel en tant que nouveaux pesticides ou herbicides. La présence du groupe difluoroéthyle pourrait contribuer à la sélectivité et à la puissance de ces agents, offrant un moyen de lutter contre les ravageurs et les mauvaises herbes qui ont développé une résistance aux produits chimiques existants .
Science des matériaux
La structure unique du 5-Amino-1-(2,2-difluoroéthyl)-1,2-dihydropyridin-2-one en fait un candidat pour la création de matériaux avancés. Par exemple, il pourrait être utilisé dans la conception de semi-conducteurs organiques ou comme élément constitutif de polymères haute performance présentant une stabilité thermique et une résistance chimique améliorées .
Sciences de l’environnement
Les chercheurs pourraient enquêter sur l’utilisation de ce composé dans des applications environnementales, telles que le développement de capteurs pour détecter les polluants ou les substances dangereuses. Sa réactivité chimique pourrait permettre la création de systèmes de détection sensibles et sélectifs, qui sont essentiels pour surveiller et protéger l’environnement .
Recherche en biochimie
En biochimie, ce composé peut être utilisé pour étudier les interactions enzyme-substrat ou pour synthétiser des sondes fluorescentes pour l’imagerie des processus biologiques. Sa capacité à subir diverses réactions chimiques en fait un outil polyvalent pour sonder les mécanismes complexes des cellules et des biomolécules .
Pharmacologie
Les effets potentiels du composé sur les systèmes biologiques en font un sujet intéressant pour les études pharmacologiques. Il pourrait être utilisé pour moduler l’activité de certaines voies cellulaires, conduisant à des informations sur le traitement de diverses affections, notamment les troubles métaboliques et les cancers .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1-(2,2-difluoroethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-11-3-5(10)1-2-7(11)12/h1-3,6H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLAKUWGRPOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178507-16-8 | |
| Record name | 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)









